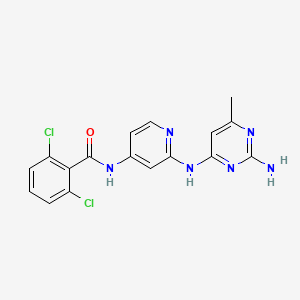

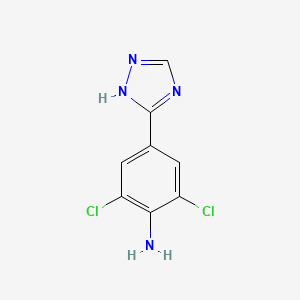

N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide (NAMPCD) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used as a model compound in studies of the structure and properties of various compounds and materials. NAMPCD has been used in a variety of research applications, including drug delivery, drug metabolism, and enzyme inhibition. The structure and properties of NAMPCD can be used to understand the behavior of related compounds, and the compound has been used in a number of studies to investigate the effects of different chemical modifications on the structure and properties of compounds.

Scientific Research Applications

Synthesis and Structural Analysis

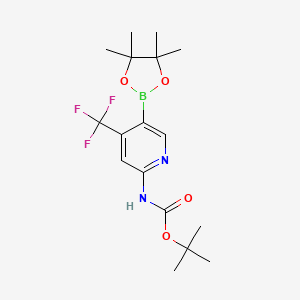

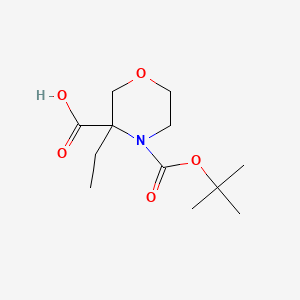

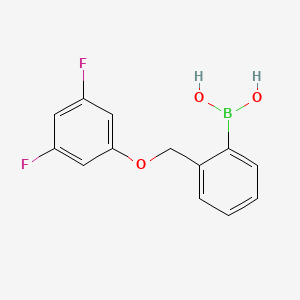

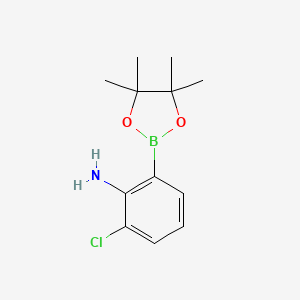

Synthesis Techniques : N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide and its derivatives have been synthesized through various methods, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura cross-coupling conditions. This process leads to a range of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents with potential applications in chemical synthesis and drug design (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Structural Insights : The compounds synthesized display primary hydrogen-bonding motifs in their solid-state structures, which are crucial for understanding their chemical behavior and potential applications. These motifs include self-complementary amino-pyrimidine N–H···N/N···H–N synthons and aminopyridine-benzimidazole N–H···N hydrogen bonds, demonstrating the importance of these compounds in supramolecular chemistry (Aakeröy et al., 2007).

Chemical Reactions and Transformations

- Ring Transformations : Research has shown that reactions of certain heterocyclic halogeno compounds with nucleophiles lead to unusual reactions, including ring transformations. For example, the transformation of 2,6-dibromopyridine by potassium amide in liquid ammonia forms 4-amino-2-methylpyrimidine, indicating the compound's versatility in organic synthesis (Hertog, Plas, Pieterse, & Streef, 2010).

Applications in Supramolecular Chemistry

- Amplification of Phleomycin : Derivatives of this compound have been reported to act as amplifiers of phleomycin against Escherichia coli, showcasing their potential in enhancing the efficacy of antibiotics (Brown & Cowden, 1982).

Material Science and Optical Properties

- Optical Properties : The optical absorption and emission properties of compounds like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which can be synthesized from similar compounds, have been studied. These compounds demonstrate potential applications in material science, particularly as colorimetric and luminescent pH sensors, due to their solvatochromic behavior and protonation-induced color changes (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).

Mechanism of Action

Target of Action

The primary target of RO495 is the non-receptor tyrosine-protein kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in mediating signal transduction from cytokine receptors by phosphorylation and activation of intracellular signaling pathways and transcription factors .

Mode of Action

RO495 inhibits TYK2 by binding to the kinase domain, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .

Biochemical Pathways

The inhibition of TYK2 by RO495 primarily affects the JAK-STAT signaling pathway . This pathway is activated by various cytokines and growth factors and leads to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. These proteins then translocate to the nucleus and promote the expression of immune-regulatory genes .

Pharmacokinetics

The solubility of ro495 in dmso suggests that it may have good bioavailability

Result of Action

The inhibition of TYK2 by RO495 can lead to a decrease in the activation of STAT proteins, thereby reducing the expression of immune-regulatory genes . This can result in the modulation of immune responses, which may be beneficial in the treatment of autoimmune diseases and certain types of cancer .

properties

IUPAC Name |

N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDQKGREFSTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)

![4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide](/img/structure/B597821.png)

![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)